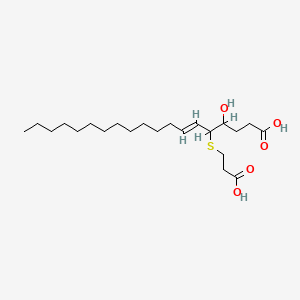
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.
Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.
Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:
Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.
Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.
Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.
Uniqueness
The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique
Conclusion
This compound is a compound with a unique structure and diverse applications in various fields
特性
CAS番号 |
95061-94-2 |
|---|---|
分子式 |
C22H40O5S |
分子量 |
416.6 g/mol |
IUPAC名 |
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid |
InChI |
InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+ |
InChIキー |
VXONFJQHQJLICT-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
異性体SMILES |
CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
同義語 |
4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid desamino-2-norleukotriene E1 DN-LTE(1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)
